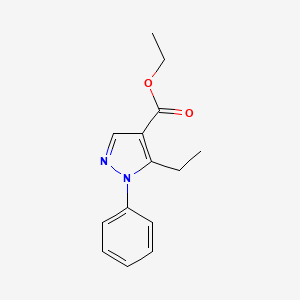
(E)-2-styrylpyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-styrylpyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a styryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-styrylpyrimidine-4,6(1H,5H)-dione typically involves the condensation of pyrimidine-4,6-dione with styryl derivatives under basic conditions. One common method is the Knoevenagel condensation, where pyrimidine-4,6-dione reacts with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-styrylpyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the styryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as (E)-2-ethylpyrimidine-4,6(1H,5H)-dione.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
(E)-2-styrylpyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of (E)-2-styrylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-styrylpyrimidine-4,6(1H,5H)-dione: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
2-phenylpyrimidine-4,6(1H,5H)-dione: Similar structure but with a phenyl group instead of a styryl group, leading to different chemical and biological properties.
2-vinylpyrimidine-4,6(1H,5H)-dione: Contains a vinyl group, which may result in different reactivity compared to the styryl group.
Uniqueness
(E)-2-styrylpyrimidine-4,6(1H,5H)-dione is unique due to its (E)-configuration, which can influence its chemical reactivity and biological activity. This configuration may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
2-[(E)-2-phenylethenyl]-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C12H10N2O2/c15-11-8-12(16)14-10(13-11)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,15,16)/b7-6+ |
Clé InChI |
JGDSFJXOIYXRLA-VOTSOKGWSA-N |
SMILES isomérique |
C1C(=O)NC(=NC1=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
C1C(=O)NC(=NC1=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


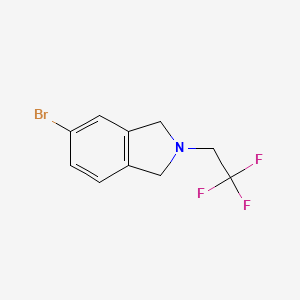
![4-[[3-(Chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]methyl]benzonitrile](/img/structure/B13976301.png)
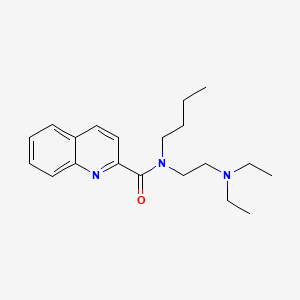
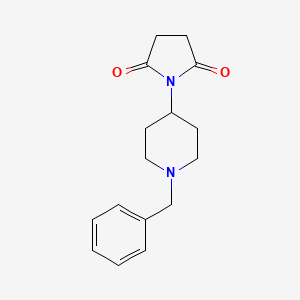
![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)
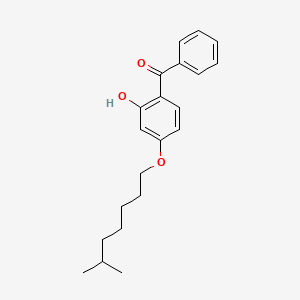
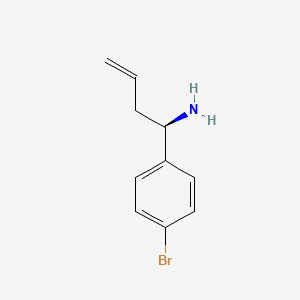
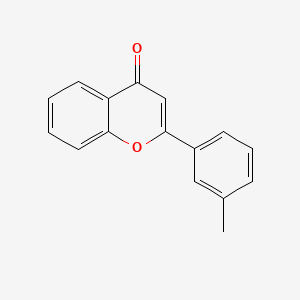


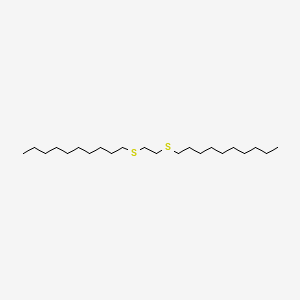
![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)

